molecular formula C27H37N3O4S3 B13792493 N,N-diethylethanamine;3-[(4E)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid

N,N-diethylethanamine;3-[(4E)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid

Cat. No.: B13792493
M. Wt: 563.8 g/mol
InChI Key: CECXBICHZWUJIE-DYHKCSEOSA-N
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Description

N,N-diethylethanamine;3-[(4E)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid is a complex organic compound with a unique structure that combines elements of quinoline, thiazolidine, and sulfonic acid

Preparation Methods

The synthesis of N,N-diethylethanamine;3-[(4E)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the quinoline and thiazolidine intermediates, followed by their coupling through a series of condensation and cyclization reactions. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thiazolidine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of sulfonate esters or amides.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alcohols or amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N,N-diethylethanamine;3-[(4E)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethylethanamine;3-[(4E)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, N,N-diethylethanamine;3-[(4E)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    Quinoline derivatives: Known for their antimicrobial and antimalarial properties.

    Thiazolidine derivatives: Used in the treatment of diabetes and as anti-inflammatory agents.

    Sulfonic acid derivatives: Commonly used in detergents and as catalysts in organic synthesis.

The uniqueness of this compound lies in its ability to combine the properties of these different classes of compounds, making it a versatile and valuable molecule for various applications.

Properties

Molecular Formula

C27H37N3O4S3

Molecular Weight

563.8 g/mol

IUPAC Name

N,N-diethylethanamine;3-[(4E)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid

InChI

InChI=1S/C21H22N2O4S3.C6H15N/c1-2-23-20(24)19(29-21(23)28)11-6-3-8-16-12-14-22(13-7-15-30(25,26)27)18-10-5-4-9-17(16)18;1-4-7(5-2)6-3/h3-6,8-12,14H,2,7,13,15H2,1H3,(H,25,26,27);4-6H2,1-3H3/b6-3+,16-8+,19-11-;

InChI Key

CECXBICHZWUJIE-DYHKCSEOSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C=C/C=C/2\C=CN(C3=CC=CC=C23)CCCS(=O)(=O)O)/SC1=S.CCN(CC)CC

Canonical SMILES

CCN1C(=O)C(=CC=CC=C2C=CN(C3=CC=CC=C23)CCCS(=O)(=O)O)SC1=S.CCN(CC)CC

Origin of Product

United States

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